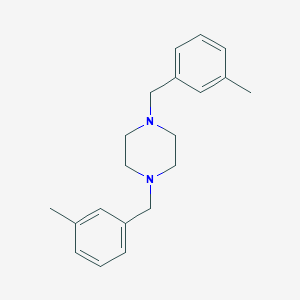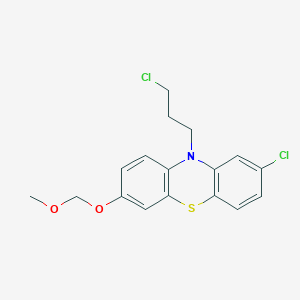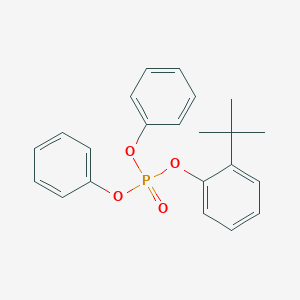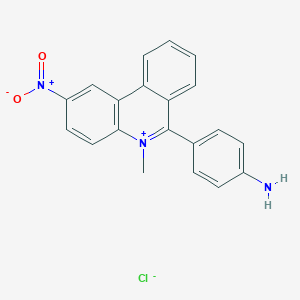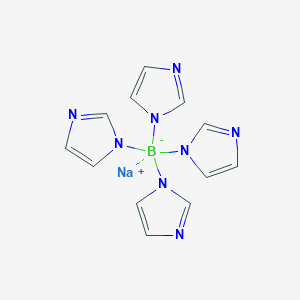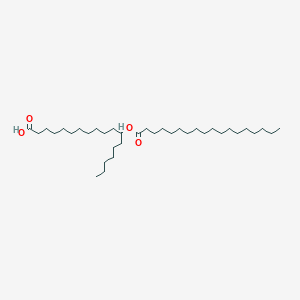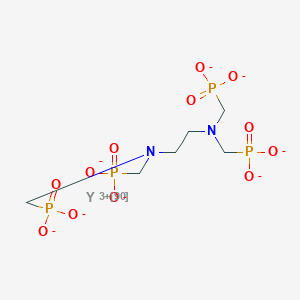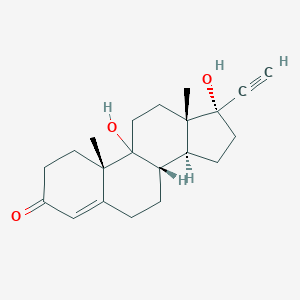
9,17-Dihydroxy-17-ethynylandrost-4-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,17-Dihydroxy-17-ethynylandrost-4-en-3-one, commonly known as 17-ethynyl-5-androsten-3β, 9α-diol or 17-ethynyl-androst-4-ene-3,17-diol, is a synthetic steroid hormone that has gained significant attention in scientific research due to its unique properties. This compound is a member of the androstane family and is structurally similar to the natural hormone testosterone. However, it has several distinct features that make it a valuable tool for researchers.
作用機序
The mechanism of action of 9,17-Dihydroxy-17-ethynylandrost-4-en-3-one is complex and not yet fully understood. However, it is known to bind to androgen receptors in the body, which are responsible for mediating the effects of testosterone. This binding results in the activation of various signaling pathways, which can lead to a range of physiological and biochemical effects.
生化学的および生理学的効果
The biochemical and physiological effects of 9,17-Dihydroxy-17-ethynylandrost-4-en-3-one are diverse and depend on various factors, including dosage, duration of exposure, and the specific tissues targeted. Some of the known effects of this compound include increased protein synthesis, enhanced muscle growth, and improved bone density. It has also been shown to have anti-inflammatory properties and to improve glucose metabolism.
実験室実験の利点と制限
One of the main advantages of using 9,17-Dihydroxy-17-ethynylandrost-4-en-3-one in laboratory experiments is its ability to mimic the effects of testosterone without the associated side effects. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, there are also limitations to its use, including the fact that it may not accurately reflect the effects of endogenous testosterone in the body. Additionally, it may have different effects on different tissues and may not be suitable for all types of experiments.
将来の方向性
There are several potential future directions for research involving 9,17-Dihydroxy-17-ethynylandrost-4-en-3-one. One area of interest is the development of new drugs based on this compound, which could have applications in the treatment of a range of diseases. Another potential direction is the further investigation of its effects on the immune system, which could provide insights into the development of autoimmune disorders. Additionally, studies could be conducted to better understand the mechanisms underlying its effects on glucose metabolism and bone density, which could have implications for the treatment of diabetes and osteoporosis.
合成法
The synthesis of 9,17-Dihydroxy-17-ethynylandrost-4-en-3-one involves several steps, including the use of chemical reagents and catalysts. The most common method of synthesis involves the reaction of 5α-androstane-3,17-dione with ethynylmagnesium bromide and lithium aluminum hydride. This process results in the formation of 17-ethynyl-5-androsten-3β, 9α-diol, which can be further purified and characterized using various analytical techniques.
科学的研究の応用
The unique properties of 9,17-Dihydroxy-17-ethynylandrost-4-en-3-one make it a valuable tool for scientific research. This compound has been used in a variety of studies, including those related to the development of new drugs, the investigation of hormonal signaling pathways, and the study of steroid metabolism. Additionally, it has been used to study the effects of steroids on the immune system, as well as to investigate the role of steroids in the development of various diseases.
特性
CAS番号 |
116299-92-4 |
|---|---|
製品名 |
9,17-Dihydroxy-17-ethynylandrost-4-en-3-one |
分子式 |
C21H28O3 |
分子量 |
328.4 g/mol |
IUPAC名 |
(8S,10S,13S,14S,17S)-17-ethynyl-9,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O3/c1-4-20(23)10-8-16-17-6-5-14-13-15(22)7-9-18(14,2)21(17,24)12-11-19(16,20)3/h1,13,16-17,23-24H,5-12H2,2-3H3/t16-,17-,18-,19-,20+,21?/m0/s1 |
InChIキー |
UGLZRWDRJDINHF-LZGSLJKGSA-N |
異性体SMILES |
C[C@]12CCC3([C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=CC(=O)CC[C@@]43C)O |
SMILES |
CC12CCC3(C(C1CCC2(C#C)O)CCC4=CC(=O)CCC43C)O |
正規SMILES |
CC12CCC3(C(C1CCC2(C#C)O)CCC4=CC(=O)CCC43C)O |
同義語 |
9 alpha,17 beta-dihydroxy-17-alpha-ethynylandrost-4-ene-3-one 9,17-DEAEO 9,17-dihydroxy-17-ethynylandrost-4-en-3-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



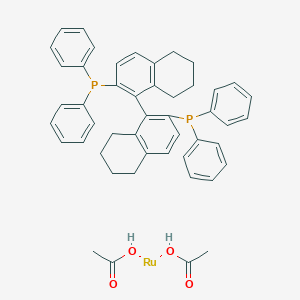
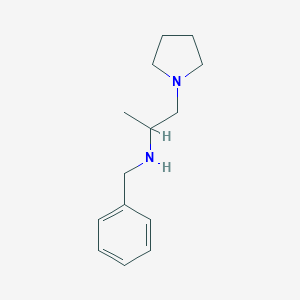
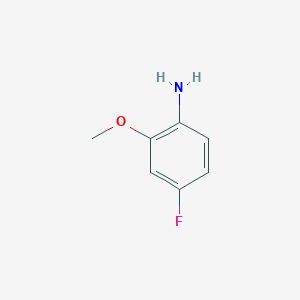
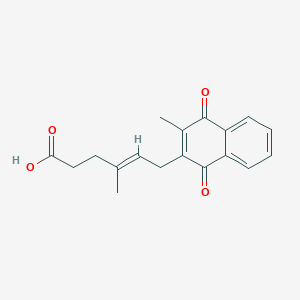
![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B49248.png)
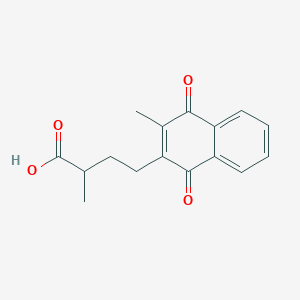
![3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine](/img/structure/B49252.png)
